molecular formula C22H25N3O3S2 B2377932 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 851080-54-1

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2377932
CAS RN: 851080-54-1
M. Wt: 443.58
InChI Key: PGIKXFFYXZNABH-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

  • A study by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide. These compounds demonstrated potency comparable to selective class III agents in in vitro Purkinje fiber assays, indicating potential applications in cardiac electrophysiology (Morgan et al., 1990).

Anti-Inflammatory Activity

  • Lynch et al. (2006) reported on the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which share structural similarities with the compound . Some derivatives demonstrated anti-inflammatory activity, indicating potential applications in this area (Lynch et al., 2006).

Anticancer Activity

  • Yılmaz et al. (2015) synthesized derivatives of indapamide, including compounds similar to this compound. These compounds showed proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents (Yılmaz et al., 2015).

Antimicrobial Activity

  • Chawla (2016) synthesized thiazole derivatives with antimicrobial properties. These compounds were effective against various bacterial and fungal species, suggesting potential applications in antimicrobial therapy (Chawla, 2016).

DNA Binding and Anticancer Properties

  • González-Álvarez et al. (2013) studied copper(II)-sulfonamide complexes, including derivatives similar to the compound of interest, for their DNA binding and anticancer properties. These complexes showed promise in inducing apoptosis in cancer cells (González-Álvarez et al., 2013).

Positron Emission Tomography (PET) Imaging

  • Fujinaga et al. (2012) developed benzamides for PET imaging of metabotropic glutamate 1 receptors in monkey brains, providing insights into the potential use of similar compounds in neuroimaging (Fujinaga et al., 2012).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-10-12-25(13-11-14)30(27,28)18-8-6-17(7-9-18)21(26)24-22-23-19-15(2)4-5-16(3)20(19)29-22/h4-9,14H,10-13H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKXFFYXZNABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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